molecular formula C9H11FN6O3 B15195921 3'-Azido-2',3'-dideoxy-5-fluorocytidine CAS No. 87190-80-5

3'-Azido-2',3'-dideoxy-5-fluorocytidine

Cat. No.: B15195921
CAS No.: 87190-80-5
M. Wt: 270.22 g/mol
InChI Key: WPVOAMIAPQZNOC-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-fluorocytidine typically involves the azidation of a suitable precursor. One common method involves the reaction of 2’,3’-dideoxy-5-fluorocytidine with an azidating agent such as sodium azide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, CuAAC reactions yield 1,2,3-triazoles, while SPAAC reactions produce similar triazole derivatives .

Comparison with Similar Compounds

Uniqueness: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine is unique due to the presence of both an azide group and a fluorine atom, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions and its potent antiviral properties make it a valuable compound in various fields of research .

Properties

CAS No.

87190-80-5

Molecular Formula

C9H11FN6O3

Molecular Weight

270.22 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H11FN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1

InChI Key

WPVOAMIAPQZNOC-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.